4-(1,3-Dithian-2-ylidene)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dithian-2-ylidene)pentan-1-ol is an organic compound that features a 1,3-dithiane ring attached to a pentanol chain. This compound is notable for its unique structure, which includes a sulfur-containing heterocycle. The presence of the 1,3-dithiane ring makes it a valuable intermediate in organic synthesis, particularly in the protection of carbonyl groups and in umpolung (polarity inversion) reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,3-Dithian-2-ylidene)pentan-1-ol can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone under acidic conditions. The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this reaction include Lewis acids such as boron trifluoride or Brönsted acids like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvent-free conditions or environmentally benign solvents can also be employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithian-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
4-(1,3-Dithian-2-ylidene)pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Dithian-2-ylidene)pentan-1-ol primarily involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed by the reaction of the compound with a carbonyl group, effectively “masking” the carbonyl functionality. This protection allows for subsequent reactions to occur without interference from the carbonyl group. The dithiane ring can later be removed under specific conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with a similar sulfur-containing ring structure.
1,3-Dithiolane: Another sulfur-containing heterocycle with a slightly different ring size.
1,4-Dithiane: A compound with a different sulfur atom arrangement in the ring.
Uniqueness
4-(1,3-Dithian-2-ylidene)pentan-1-ol is unique due to its combination of a dithiane ring and a pentanol chain, which provides distinct reactivity and versatility in synthetic applications. Its ability to act as a protecting group and participate in umpolung reactions makes it particularly valuable in organic synthesis .
Properties
CAS No. |
107270-41-7 |
---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
4-(1,3-dithian-2-ylidene)pentan-1-ol |
InChI |
InChI=1S/C9H16OS2/c1-8(4-2-5-10)9-11-6-3-7-12-9/h10H,2-7H2,1H3 |
InChI Key |
VUBXZTDBDZFKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.